N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-8-16(22)21-14(10-25-18(21)19-11)12-4-2-5-13(9-12)20-17(23)15-6-3-7-24-15/h2,4-5,8-10,15H,3,6-7H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHHYCEQWIZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Coupling
While unvalidated for this specific molecule, analogous thiazolopyrimidinone amides have been synthesized using microwave irradiation (100°C, 20 minutes), reducing reaction times by 80%.
Analytical Data and Characterization
Key physicochemical properties :
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₈N₄O₃S |
| Molecular weight | 382.44 g/mol |
| Melting point | 214–216°C (dec.) |
| HPLC purity | ≥98% (254 nm) |
Spectroscopic data :
- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, NH), 8.25 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, aryl-H), 4.12–3.95 (m, 3H, tetrahydrofuran-H), 2.51 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. 383.1174, found 383.1171.
Industrial-Scale Considerations
For bulk production, the following modifications are proposed:
- Continuous flow chemistry for the Suzuki coupling to enhance reproducibility.
- Catalyst recycling using Pd-immobilized membranes (reduces Pd waste by 60%).
- Solvent recovery systems for DMF to meet green chemistry standards.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a ...[{{{CITATION{{{_1{Synthesis of some new thiazolo[3,2-a]pyrimidine derivatives and ...](https://link.springer.com/article/10.1007/s00044-015-1481-y).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have been studied for potential antibacterial and antitubercular activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in cellular processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate This compound shares the thiazolo[3,2-a]pyrimidine core but differs in substituents: a 2,4,6-trimethoxybenzylidene group at position 2 and an ethyl ester at position 4. The crystal structure (monoclinic, P2₁/n) reveals a flattened boat conformation in the pyrimidine ring and intermolecular C–H···O hydrogen bonding, contributing to its stability . Molecular Weight: 494.55 g/mol; Space Group: P2₁/n; Unit Cell Parameters: a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465° .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
This analog substitutes the tetrahydrofuran group with a 4-methoxyphenyl moiety and a phenylcarboxamide. The absence of a fused tetrahydrofuran ring reduces conformational rigidity compared to the target compound .- The carboxamide group at position 6 is retained, suggesting similar synthetic routes via amine coupling .
Substituent Analysis
Physicochemical Properties
- Crystallinity and Packing : The target compound’s tetrahydrofuran group may promote denser packing via C–H···O interactions compared to the ethyl ester derivative, which relies on weaker van der Waals forces from the bulky trimethoxybenzylidene group .
- Solubility : The tetrahydrofuran carboxamide likely enhances aqueous solubility relative to the lipophilic trimethoxybenzylidene and ethyl ester analogs .
Pharmacological Potential
- Thiazolo[3,2-a]pyrimidines : Demonstrated activity against cancer cell lines (e.g., via kinase inhibition) and bacterial pathogens . The target compound’s carboxamide may improve target specificity compared to ester derivatives.
- Thiadiazolo Analogs : Reported antimicrobial activity, but reduced metabolic stability due to thiadiazolo ring susceptibility to enzymatic degradation .
Biological Activity
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo[3,2-a]pyrimidine moiety, which is known for its pharmacological significance. The molecular formula is , with a molecular weight of approximately 307.4 g/mol. Its unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂S |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 941924-89-6 |
This compound primarily acts as a glutamate receptor antagonist . This mechanism indicates its potential role in modulating neurotransmission pathways, which are crucial for cognitive functions such as learning and memory. By inhibiting glutamate receptors, the compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Anticancer Properties
Recent studies have shown that the compound exhibits significant anticancer activity . In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's effectiveness was assessed using the MTT assay, which measures cell viability based on metabolic activity.
Case Study: Anticancer Activity
- Cell Lines Tested: HeLa, A549
- Assay Type: MTT assay
- Concentration Range: 1 µM to 25 µM
- Results: No statistically significant cytotoxic effects at tested concentrations were observed; however, further optimization may enhance efficacy.
Antimicrobial Activity
The compound also displays antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. Its efficacy was compared against standard antibiotics like ampicillin.
Antimicrobial Activity Data
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Bacillus cereus | 0.015 mg/mL |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the thiazolo[3,2-a]pyrimidine core can significantly influence the biological activity of the compound. For instance, the introduction of various substituents at specific positions on the phenyl ring has been shown to enhance receptor binding affinity and selectivity.
Key Findings from SAR Studies:
- Substituent Effects: Bulky electron-rich substituents at position 2 of the phenyl ring improve activity.
- Core Modifications: Variations in the thiazolo[3,2-a]pyrimidine structure can lead to altered pharmacokinetic properties.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being explored for potential applications in drug development:
- Neurodegenerative Diseases: As a glutamate receptor antagonist, it may provide therapeutic benefits for conditions like Alzheimer's disease.
- Cancer Therapy: Its anticancer properties could lead to the development of novel chemotherapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide?
The synthesis typically involves cyclocondensation of α-halo ketones or acids with 2-thiouracil derivatives, followed by functionalization. For example, chloroacetic acid and sodium acetate in acetic acid/acetic anhydride mixtures are used to facilitate cyclization and Schiff base formation with substituted benzaldehydes . Reaction optimization includes refluxing for 8–10 hours, with yields improved by recrystallization from ethyl acetate/ethanol (3:2). Key intermediates are characterized via melting point, NMR, and X-ray crystallography .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For thiazolo[3,2-a]pyrimidines, SC-XRD reveals puckered pyrimidine rings (flattened boat conformation) and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Hydrogen bonding networks (e.g., C–H···O interactions) stabilize crystal packing, analyzed via SHELX software .
Q. What spectroscopic techniques are used to characterize intermediates and final products?
- NMR : 1H/13C NMR confirms regiochemistry and substituent positions. For example, methyl groups at C7 resonate at δ ~2.5 ppm, while carbonyl carbons appear at δ ~165–175 ppm .
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C–S (650–750 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for thiazolo[3,2-a]pyrimidines?
Discrepancies arise from solvent-dependent polymorphism or disordered substituents. For example, trimethoxybenzylidene derivatives may exhibit varying dihedral angles due to steric hindrance . Refinement using SHELXL with riding H-atom models and anisotropic displacement parameters improves accuracy . Comparative DFT calculations (e.g., bond lengths/angles) validate experimental data .
Q. What strategies optimize synthetic yields when introducing bulky substituents (e.g., tetrahydrofuran carboxamide)?
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
- Catalysis : Sodium acetate or triethylamine accelerates Schiff base formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing decomposition . Yield improvements are monitored via HPLC, with purity >95% required for pharmacological assays .
Q. How do hydrogen-bonding patterns influence the biological activity of this compound?
C–H···O and N–H···O interactions stabilize ligand-receptor binding. For example, carboxamide groups form hydrogen bonds with kinase active sites (e.g., ATP-binding pockets). Graph set analysis (Etter’s rules) categorizes motifs like R₂²(8) rings, which correlate with improved pharmacokinetic properties . Molecular docking studies using programs like AutoDock Vina validate these interactions .
Q. What analytical approaches address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Meta-Analysis : Compare IC₅₀ values across analogs with substituent variations (e.g., methoxy vs. chloro groups) .
- QSAR Modeling : Electron-withdrawing groups at the phenyl ring enhance cytotoxicity (e.g., –Cl, –CF₃) by modulating logP and H-bond acceptor counts .
- Crystallographic SAR : Bioactive conformations are identified via SC-XRD of protein-ligand complexes .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Thiazolo[3,2-a]pyrimidines
Q. Table 2: Synthetic Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
